BenchChemオンラインストアへようこそ!

Hydroxyphenyl propamidobenzoic acid

Pruritus Clinical Trial Anti-Itch Efficacy

Hydroxyphenyl propamidobenzoic acid (HPPBA, CAS 697235-49-7) is a chemically defined (≥99% purity), single-entity synthetic avenanthramide D analogue. Unlike natural oat extracts with variable composition (<300 ppm total avenanthramides), HPPBA delivers consistent NK1R-mediated mast cell stabilization and tight junction repair (claudin-1, occludin). Validated in a double-blind, placebo-controlled trial: 65% itch reduction and 50% erythema reduction. Ideal for 0.1–2.0% leave-on atopic dermatitis, anti-redness, and barrier-repair formulations. No batch variability—guaranteed reproducibility.

Molecular Formula C16H15NO4
Molecular Weight 285.29 g/mol
CAS No. 697235-49-7
Cat. No. B3029549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyphenyl propamidobenzoic acid
CAS697235-49-7
Synonyms2-((3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoic acid
DHAvD cpd
dihydroavenanthramide D
Molecular FormulaC16H15NO4
Molecular Weight285.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC(=O)CCC2=CC=C(C=C2)O
InChIInChI=1S/C16H15NO4/c18-12-8-5-11(6-9-12)7-10-15(19)17-14-4-2-1-3-13(14)16(20)21/h1-6,8-9,18H,7,10H2,(H,17,19)(H,20,21)
InChIKeyDLFOKZQWYFNKCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyphenyl Propamidobenzoic Acid (CAS 697235-49-7): A Synthetic Avenanthramide for Targeted Anti-Itch and Barrier Repair Formulations


Hydroxyphenyl propamidobenzoic acid (HPPBA), also known as dihydroavenanthramide D (dhAvD), is a synthetic phenolic amide analogue of naturally occurring oat avenanthramides [1]. It is a small molecule (MW ~285.3 g/mol) with a defined chemical structure (C₁₆H₁₅NO₄) that confers potent anti-pruritic (anti-itch), anti-inflammatory, and anti-erythema (anti-redness) properties [2]. Unlike natural oat extracts, HPPBA offers a chemically defined, high-purity alternative that avoids the batch-to-batch variability and complex mixture effects inherent in botanical sources [3]. Its primary mechanism of action involves direct interaction with the neurokinin-1 receptor (NK1R) to inhibit mast cell degranulation, thereby reducing histamine release and subsequent neurogenic inflammation [4].

Why Hydroxyphenyl Propamidobenzoic Acid Cannot Be Replaced by Natural Oat Extracts or First-Generation Anti-Itch Agents


Substituting HPPBA with natural oat-derived avenanthramides or simple antihistamines introduces significant technical and regulatory risk due to fundamental differences in composition, mechanism, and validated clinical performance. Natural oat extracts contain a complex mixture of avenanthramides (A, B, C, D, E) at low, variable concentrations (typically <300 ppm total), along with β-glucans, lipids, and proteins that can affect formulation stability and skin penetration [1]. HPPBA, by contrast, is a single, chemically defined entity (≥99% purity) with a specific dihydroavenanthramide D structure that demonstrates a unique dual action: NK1R antagonism to inhibit mast cell degranulation [2] and upregulation of tight junction proteins (claudin-1, occludin) for barrier repair [3]. Generic antihistamines like diphenhydramine target only histamine H1 receptors post-release and lack this barrier-restorative activity. Furthermore, HPPBA's validated clinical data—including a double-blind, placebo-controlled trial demonstrating 65% itch reduction and 50% erythema reduction [4]—cannot be extrapolated to natural extracts or alternative synthetic avenanthramides lacking the same rigorous testing.

Quantitative Differentiation of Hydroxyphenyl Propamidobenzoic Acid: Evidence-Based Comparator Analysis


Clinical Itch Reduction: HPPBA vs. Placebo in a Double-Blind RCT

In a 4-week double-blind, placebo-controlled clinical trial involving 40 subjects with visible dry and itchy skin, a 0.1% formulation of HPPBA (as SymCalmin®) reduced itchiness by 65% compared to baseline [1]. The placebo emulsion showed no significant itch reduction. This 65% reduction in pruritus is the primary clinical claim substantiating HPPBA's differentiation over simple emollients or untreated controls. The study's robust design (crossover, 2-week per phase) strengthens the internal validity of the observed effect size.

Pruritus Clinical Trial Anti-Itch Efficacy

Clinical Erythema Reduction: HPPBA vs. Placebo

In the same 4-week, 40-subject, double-blind clinical trial, a 0.1% HPPBA formulation reduced skin redness (erythema) by 50% compared to baseline [1]. The placebo emulsion exhibited no comparable reduction. This quantitative anti-erythema effect provides a direct comparator against alternative soothing agents like bisabolol or allantoin, for which comparable placebo-controlled data in dry/itchy skin are less robust. The 50% reduction serves as a benchmark for procurement decisions where visible redness is a key product performance target.

Erythema Anti-Inflammatory Skin Redness

Molecular Mechanism: NK1R Antagonism vs. Histamine H1 Receptor Blockade

HPPBA (dihydroavenanthramide D) directly interacts with the neurokinin-1 receptor (NK1R), a key mediator of neurogenic inflammation and pruritus, and inhibits mast cell degranulation in vitro [1]. This mechanism is distinct from traditional antihistamines (e.g., diphenhydramine, loratadine), which act as competitive antagonists at the histamine H1 receptor only after histamine has been released. In vitro assays demonstrated that HPPBA reduces mast cell degranulation triggered by substance P, a neuropeptide that activates NK1R [2]. Natural avenanthramide mixtures from oats exhibit weaker and less specific NK1R engagement due to their diverse chemical composition [3].

Neurokinin-1 Receptor Mast Cell Degranulation Mechanism of Action

Skin Barrier Enhancement: Tight Junction Protein Upregulation vs. Untreated Controls

In a 2024 in vitro study using HaCaT keratinocytes and reconstructed human skin equivalents, HPPBA (dhAvD) significantly enhanced the expression of tight junction proteins claudin-1 and occludin, and promoted keratinocyte proliferation and migration [1]. Treatment with dhAvD restored barrier function and normalized the expression of key epidermal components (filaggrin, natural moisturizing factors) in cells exposed to the inflammatory cytokines IL-4 and IL-13, mimicking atopic dermatitis [2]. Untreated controls showed impaired barrier markers under cytokine challenge. This barrier-restorative activity differentiates HPPBA from simple anti-itch agents like pramoxine or menthol, which lack any demonstrated structural barrier repair capacity.

Skin Barrier Tight Junctions Sensitive Skin

Chemical Purity and Consistency: Synthetic HPPBA vs. Natural Oat Avenanthramide Extracts

HPPBA is manufactured as a chemically defined, high-purity synthetic compound with a typical purity specification of ≥99% by HPLC . In contrast, natural oat avenanthramide extracts contain a complex mixture of avenanthramides A, B, C, D, E, and other phenolics at low total concentrations (typically 200-250 ppm in specialized extracts like SymCalmin® Avena) [1]. The precise content of individual avenanthramides in natural extracts varies significantly based on oat cultivar, growing conditions, and extraction method, leading to batch-to-batch variability in both composition and biological activity [2]. This variability poses challenges for formulation stability and clinical reproducibility.

Purity Synthetic Natural Extract Batch Consistency

Targeted Application Scenarios for Hydroxyphenyl Propamidobenzoic Acid Based on Validated Evidence


Formulation of Clinical-Grade Anti-Itch Creams for Atopic Dermatitis and Chronic Pruritus

Given the robust clinical evidence of 65% itch reduction [1] and the unique NK1R-mediated mechanism of action [2], HPPBA is ideally suited as the primary active in leave-on products (creams, lotions, balms) designed for atopic dermatitis, contact dermatitis, and chronic idiopathic pruritus. The combination of immediate symptomatic relief and upstream inhibition of mast cell degranulation addresses both acute flare-ups and chronic itch sensitization. Formulators should target a 0.1-2.0% use level in emulsions [3] to achieve the validated efficacy.

Development of Barrier-Repairing Serums and Moisturizers for Sensitive and Aging Skin

The 2024 in vitro demonstration that HPPBA upregulates tight junction proteins (claudin-1, occludin) and restores barrier function in cytokine-challenged models [4] positions this ingredient as a functional active in barrier-repair serums and daily moisturizers. Unlike simple emollients that provide only transient occlusion, HPPBA contributes to structural barrier reinforcement. This scenario is particularly relevant for products targeting sensitive skin, post-procedure care (e.g., after peels, lasers), and age-related barrier decline, where long-term barrier integrity is paramount.

Standardized Active in Cosmetic and OTC Anti-Redness Products Requiring Robust Efficacy Data

The 50% reduction in erythema demonstrated in a placebo-controlled trial [5] provides the necessary substantiation for anti-redness claims in cosmetic and over-the-counter (OTC) products. This positions HPPBA as a superior alternative to natural oat extracts, which lack equivalent standardized clinical data. Procurement for products targeting rosacea-prone skin, post-inflammatory erythema, or general skin reactivity can leverage this quantitative data to support marketing claims and differentiate from competitors using less substantiated soothing agents.

Synergistic Inclusion in Non-Steroidal Therapeutic Creams for Inflammatory Dermatoses

HPPBA has been successfully incorporated into a multi-active, non-steroidal cream (alongside piroctone olamine, zinc PCA, biosaccharide gum-2, and stearyl glycyrrhetinate) and demonstrated significant anti-inflammatory, anti-pruritic, and antimicrobial effects in seborrheic dermatitis patients [6]. This validated formulation model supports the use of HPPBA in combination products for complex inflammatory conditions like seborrheic dermatitis and facial erythema, where a multi-target approach is clinically advantageous. The ingredient's compatibility with other actives and its demonstrated safety profile in this combination [7] further supports this application scenario.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxyphenyl propamidobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.